molecular formula C15H17NO4 B8576492 Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate

Cat. No.: B8576492
M. Wt: 275.30 g/mol
InChI Key: KSAZVTZGWZEQSB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of a hydroxyphenyl intermediate through a reaction between phenol and an appropriate alkylating agent under basic conditions.

    Oxazole Ring Formation: The hydroxyphenyl intermediate is then subjected to cyclization with an appropriate reagent, such as an α-halo ketone, to form the oxazole ring.

    Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to specific proteins and altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoate: A closely related compound with similar chemical structure and properties.

    3-(4-Hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoic acid: A carboxylic acid derivative with potential biological activity.

    4-Hydroxyphenyl-5-methyloxazole: A simpler oxazole derivative with similar chemical reactivity.

Uniqueness

Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is unique due to its combination of a hydroxyphenyl group and a methyloxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C15H17NO4/c1-3-19-14(18)8-13(15-16-9-10(2)20-15)11-4-6-12(17)7-5-11/h4-7,9,13,17H,3,8H2,1-2H3

InChI Key

KSAZVTZGWZEQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=C(O2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-(4-(benzyloxy)phenyl)-3-(5-methyloxazol-2-yl)propanoate (M5.3) (2.47 mmol) and Pd—C (270 mg) in EtOH was stirred under hydrogen atmosphere at room temperature for 4 hours. The Pd—C was removed by filtration through silica gel eluting with EtOH. After concentration, product M5 was obtained. MS ESI (pos.) m/e 276 (M+H).
Quantity
2.47 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One

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